(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one
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Overview
Description
(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a pyrazolyl group, and a piperidinyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the attachment of the piperidinyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study biological processes at the molecular level. Its interactions with various biomolecules can provide insights into cellular functions and pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of (2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Fluoranthene: A polycyclic aromatic compound used in the construction of metal sandwich systems.
Uniqueness
(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one is unique due to its combination of a fluorophenyl group, a pyrazolyl group, and a piperidinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-11(19)17(23)22-7-5-12(6-8-22)16-15(10-20-21-16)13-3-2-4-14(18)9-13/h2-4,9-12H,5-8,19H2,1H3,(H,20,21)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMMMYPXCWGUDW-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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